molecular formula C11H16INO4S B4697368 3-iodo-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide

3-iodo-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide

Cat. No. B4697368
M. Wt: 385.22 g/mol
InChI Key: KGMCDAOIKNLVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound used in scientific research for its unique properties. This compound is synthesized using specific methods and has a mechanism of action that has been studied extensively. In

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in cancer cell growth or inflammation. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-iodo-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide have been studied extensively. It has been found to have anti-cancer properties, specifically against prostate cancer cells. Additionally, it has been studied for its anti-inflammatory effects, which may be useful in treating conditions such as arthritis. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-iodo-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide in lab experiments is its unique properties. It has been found to have anti-cancer and anti-inflammatory properties, which make it a useful compound for studying potential therapeutic agents. However, one limitation of using this compound is its high cost and complex synthesis method. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are many future directions for research on 3-iodo-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide. One direction is to further study its potential as a therapeutic agent for cancer and inflammation. Another direction is to study its potential side effects and toxicity in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.

Scientific Research Applications

This compound has various applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for cancer, inflammation, and other diseases. It has been found to have anti-cancer properties, specifically against prostate cancer cells. Additionally, it has been studied for its anti-inflammatory effects, which may be useful in treating conditions such as arthritis.

properties

IUPAC Name

3-iodo-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16INO4S/c1-16-7-3-6-13-18(14,15)9-4-5-11(17-2)10(12)8-9/h4-5,8,13H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMCDAOIKNLVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16INO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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